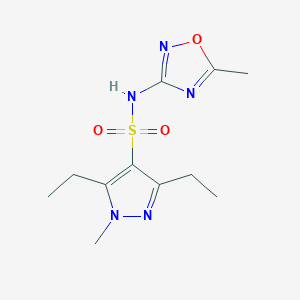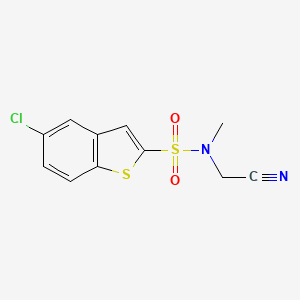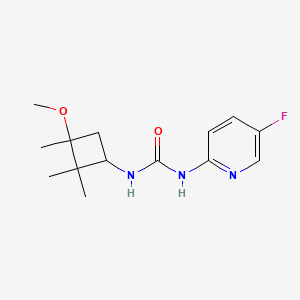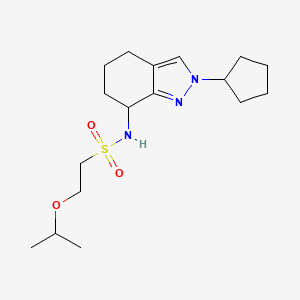![molecular formula C18H28N4O2 B7682343 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth and neurodegeneration. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to have various biochemical and physiological effects in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response against cancer cells. In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to reduce oxidative stress, inflammation, and neuronal cell death, and improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
Direcciones Futuras
Future research on 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide's potential as a combination therapy with chemotherapy drugs should also be further investigated. Additionally, the development of more potent and selective 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide analogs could enhance its therapeutic potential and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the reaction of 4-aminobenzamide with N-(2-chloroethyl)morpholine hydrochloride and 4-piperidone hydrochloride in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide.
Aplicaciones Científicas De Investigación
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation in the brain. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c19-18(23)15-1-3-16(4-2-15)20-17-5-7-21(8-6-17)9-10-22-11-13-24-14-12-22/h1-4,17,20H,5-14H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBITWBVWACJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)C(=O)N)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)



![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)